molecular formula C12H13ClN4OS B10973010 N-(2-chlorophenyl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-chlorophenyl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10973010
M. Wt: 296.78 g/mol
InChI Key: HFSZHWSWDWZYMU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a chlorophenyl group, a dimethyl-triazolyl group, and a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline, 4,5-dimethyl-1,2,4-triazole, and chloroacetyl chloride.

    Formation of Intermediate: 2-chloroaniline reacts with chloroacetyl chloride in the presence of a base (such as triethylamine) to form N-(2-chlorophenyl)-2-chloroacetamide.

    Substitution Reaction: The intermediate then undergoes a nucleophilic substitution reaction with 4,5-dimethyl-1,2,4-triazole in the presence of a base (such as sodium hydride) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions, but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Electrophiles like bromine or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections or as an anti-inflammatory compound.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide depends on its specific application:

    Biological Activity: It may inhibit the growth of microorganisms by interfering with their metabolic pathways or cell wall synthesis.

    Pharmaceutical Action: It could act on specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Unique due to its specific combination of functional groups.

    N-(2-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamide: Similar structure but with an ethanamide moiety.

    N-(2-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propionamide: Similar structure but with a propionamide moiety.

Uniqueness

N-(2-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific combination of a chlorophenyl group, a dimethyl-triazolyl group, and a sulfanyl-acetamide moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H13ClN4OS

Molecular Weight

296.78 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H13ClN4OS/c1-8-15-16-12(17(8)2)19-7-11(18)14-10-6-4-3-5-9(10)13/h3-6H,7H2,1-2H3,(H,14,18)

InChI Key

HFSZHWSWDWZYMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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